4-(Aminomethyl)-N-(propan-2-yl)piperidine-1-carboxamide

Descripción general

Descripción

4-(Aminomethyl)-N-(propan-2-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C10H21N3O and its molecular weight is 199.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-(Aminomethyl)-N-(propan-2-yl)piperidine-1-carboxamide (commonly referred to as compound 1) is a piperidine derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, pharmacological profiles, and relevant case studies.

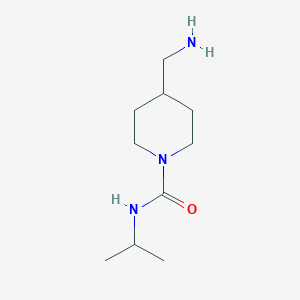

Chemical Structure and Properties

The compound features a piperidine ring substituted with an aminomethyl group and a propan-2-yl group, which contributes to its biological activity. The structural formula can be represented as follows:

Research indicates that compounds with piperidine moieties often exhibit diverse pharmacological activities, including inhibition of various enzymes and receptors. The biological activity of this compound has been linked to its interaction with key biological targets such as histone acetyltransferases (HATs) and proteases.

Inhibition of Histone Acetyltransferases

A study demonstrated that compounds related to this compound showed inhibitory effects on the HAT domain of human p300, with an IC50 value indicative of moderate potency (8.6 μM) . The compound's structure allows for effective binding to the enzyme's active site, facilitating inhibition.

Pharmacological Profiles

The biological activity of this compound has been evaluated in various contexts:

Anticancer Properties

The compound's structural analogs have been investigated for their anticancer effects. For instance, derivatives have exhibited significant cytotoxicity against various cancer cell lines, including HepG2 liver cancer cells, with IC50 values around 11.3 μM . This suggests that this compound may also possess similar anticancer properties.

Case Studies and Research Findings

Aplicaciones Científicas De Investigación

4-(Aminomethyl)-N-(propan-2-yl)piperidine-1-carboxamide, commonly referred to as a piperidine derivative, has garnered attention in various scientific research applications due to its structural characteristics and biological activities. This compound is primarily studied for its potential therapeutic roles in pharmacology, particularly in the fields of neuropharmacology and medicinal chemistry.

Pharmacological Studies

Neuropharmacology:

this compound has been investigated for its effects on neurotransmitter systems. Studies have shown that compounds with similar structures can modulate the activity of neurotransmitters such as dopamine and serotonin, which are crucial in treating mental health disorders like depression and anxiety.

Case Study:

In a study examining the effects of piperidine derivatives on serotonin receptors, it was found that modifications to the piperidine structure could enhance binding affinity and selectivity for specific receptor subtypes, suggesting potential for developing new antidepressants .

Synthesis of Novel Therapeutics

Drug Development:

The compound serves as a scaffold for synthesizing novel therapeutic agents. Researchers have utilized its structure to create analogs that exhibit improved pharmacokinetic properties or enhanced biological activity.

Case Study:

A series of derivatives based on this compound were synthesized and evaluated for their anti-inflammatory properties. The results indicated that certain modifications led to significant reductions in inflammatory markers in vitro, highlighting its potential application in treating inflammatory diseases .

Biochemical Research

Enzyme Inhibition Studies:

Research has demonstrated that this compound can act as an inhibitor for various enzymes involved in metabolic pathways. Its ability to modulate enzyme activity makes it useful for studying metabolic disorders.

Case Study:

Inhibitory effects on acetylcholinesterase (AChE) were observed in a series of experiments where derivatives of the compound were tested for their ability to reduce AChE activity. This finding suggests potential applications in developing treatments for Alzheimer's disease, where AChE inhibition is a therapeutic strategy .

Material Science Applications

Polymer Chemistry:

The structural properties of this compound have been explored for use in polymer synthesis, particularly in creating materials with enhanced mechanical properties.

Case Study:

Research indicated that incorporating this compound into polymer matrices could improve tensile strength and thermal stability, making it suitable for applications in coatings and composites .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Neuropharmacology | Modulation of neurotransmitter systems | Enhanced binding affinity for serotonin receptors |

| Drug Development | Scaffold for synthesizing novel therapeutics | Anti-inflammatory properties in synthesized derivatives |

| Biochemical Research | Enzyme inhibition studies | Inhibition of acetylcholinesterase activity |

| Material Science | Use in polymer synthesis | Improved mechanical properties in polymer matrices |

Propiedades

IUPAC Name |

4-(aminomethyl)-N-propan-2-ylpiperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O/c1-8(2)12-10(14)13-5-3-9(7-11)4-6-13/h8-9H,3-7,11H2,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQOUGILIKCHCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)N1CCC(CC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.